![molecular formula C5H7ClN2O2 B2931892 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 2309629-87-4](/img/structure/B2931892.png)
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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Overview
Description
“1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is a chemical compound with the molecular weight of 126.11 . It is also known as “3-amino-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” and has the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" .
Molecular Structure Analysis
The molecular structure of “1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” can be represented by the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Scientific Research Applications
Enantioselective Synthesis
Enantiomerically Enriched Bicyclic Hydroxamic Acids : The cyclocondensation of L-α-aminohydroxamic acids with keto acids, including structures similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," results in enantiomerically enriched bicyclic hydroxamic acids. These compounds are synthesized in a chemo- and stereoselective manner, demonstrating significant potential for the development of pharmaceuticals due to their stereochemical properties (Hoshino et al., 2013).
Organic Synthesis and Applications
Acylation of Pyrrolidine-2,4-diones : The study outlines a method for acylating pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, showcasing a novel approach to modifying pyrrolidine diones. This research could offer insight into functionalizing compounds related to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" for various industrial and pharmaceutical applications (Jones et al., 1990).
Corrosion Inhibition
1H-pyrrole-2,5-dione Derivatives as Corrosion Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, including compounds with structural similarities to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," highlights their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings are crucial for industrial applications, particularly in enhancing the durability of metals (Zarrouk et al., 2015).
Computational Chemistry and Material Science
Computational Analysis of Mannich Base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione : A computational study on SFAP, a Mannich base similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," provides insights into its equilibrium geometry, vibrational spectra, and electronic structure. This research is significant for understanding the molecular behavior and potential applications of such compounds in material science and pharmaceuticals (Boobalan et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
1-amino-3-methylpyrrole-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBNORUEUXHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride |
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